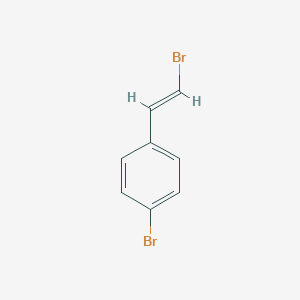

(E)-1-Bromo-4-(2-bromovinyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(E)-2-bromoethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASXNYRCBGBZJK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284104 | |

| Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115665-77-5 | |

| Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115665-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(E)-1-Bromo-4-(2-bromovinyl)benzene synthesis pathway

An In-depth Technical Guide to the Synthesis of (E)-1-Bromo-4-(2-bromovinyl)benzene

Abstract

This compound is a valuable bifunctional organic building block, featuring two distinct bromine atoms that can be selectively addressed in subsequent chemical transformations. Its conjugated styrenyl backbone makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials such as conjugated polymers and molecular electronics. This guide provides a detailed exploration of the primary synthetic pathways to this target molecule, focusing on the underlying chemical principles, experimental causality, and practical execution. We will dissect three robust methods: the Wittig Olefination, a Halogenation-Elimination sequence, and a palladium-catalyzed Mizoroki-Heck reaction, offering researchers a comprehensive manual for its preparation and purification.

Introduction and Strategic Overview

The synthesis of vinyl halides, particularly with defined stereochemistry, is a cornerstone of modern organic chemistry. The target molecule, this compound (CAS 778641-02-4), presents a specific challenge: the stereoselective formation of an (E)-configured vinyl bromide on a pre-functionalized aromatic ring.[1][2] The aryl bromide and vinyl bromide moieties offer differential reactivity, for instance in palladium-catalyzed cross-coupling reactions, where the vinyl C-Br bond is generally more reactive than the aryl C-Br bond.[3][4]

Our retrosynthetic analysis reveals several logical disconnections, primarily revolving around the formation of the carbon-carbon double bond.

Caption: Key retrosynthetic pathways for the target molecule.

This guide will detail the practical implementation of these strategies, providing validated protocols and the scientific rationale behind them.

Pathway 1: The Wittig Olefination Route

The Wittig reaction is a powerful and reliable method for creating alkenes from carbonyl compounds.[5] A key advantage is that the position of the double bond is unequivocally fixed.[5] For the synthesis of this compound, the reaction proceeds between 4-bromobenzaldehyde and a brominated phosphonium ylide. The stereochemical outcome—(E) or (Z)—is highly dependent on the stability of the ylide. Stabilized ylides, typically bearing an electron-withdrawing group on the carbanion, preferentially yield (E)-alkenes under thermodynamic control.[6]

Principle and Mechanistic Insight

The synthesis first involves the preparation of a phosphonium salt, (bromomethyl)triphenylphosphonium bromide, from triphenylphosphine and dibromomethane. This salt is then deprotonated with a base to form the phosphonium ylide. The ylide attacks the carbonyl carbon of 4-bromobenzaldehyde. The reaction is believed to proceed through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate.[7] The collapse of this four-membered ring yields the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. Using a stabilized ylide and specific reaction conditions (e.g., absence of lithium salts, non-polar solvents) favors the formation of the more stable (E)-alkene.[8]

Experimental Protocol

Step A: Synthesis of (Bromomethyl)triphenylphosphonium Bromide

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (26.2 g, 0.1 mol) in 150 mL of anhydrous toluene.

-

Add dibromomethane (26.0 g, 0.15 mol) to the solution.

-

Heat the mixture to reflux for 24 hours, during which a white precipitate will form.

-

Cool the mixture to room temperature and collect the white solid by vacuum filtration.

-

Wash the solid with cold toluene and then diethyl ether to remove unreacted starting materials.

-

Dry the resulting phosphonium salt under vacuum.

Step B: Wittig Reaction

-

Suspend the (bromomethyl)triphenylphosphonium bromide (4.35 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) in a dry, nitrogen-flushed flask at 0 °C.

-

Add a strong, non-lithium base such as sodium bis(trimethylsilyl)amide (NaHMDS) (10 mL of a 1.0 M solution in THF, 10 mmol) dropwise. The mixture will turn a characteristic deep red or orange, indicating ylide formation.

-

Stir the mixture at 0 °C for 1 hour.

-

Dissolve 4-bromobenzaldehyde (1.85 g, 10 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to separate the product from triphenylphosphine oxide and any (Z)-isomer.

Data Summary

| Parameter | Expected Value |

| Yield | 55-70% |

| Physical State | White to off-white solid |

| Purity | >98% (after chromatography)[2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.47 (d, 2H), 7.39 (d, 2H), 7.11 (d, 1H), 6.95 (d, 1H) |

| Molecular Weight | 261.94 g/mol [2] |

Workflow Visualization

Caption: Workflow for the Wittig olefination pathway.

Pathway 2: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[9] This method is particularly powerful for creating substituted styrenes and often exhibits excellent trans (E) selectivity.[9] For this synthesis, we will consider the coupling of 1,4-dibromobenzene with a vinylating agent. To achieve monosubstitution, the reaction conditions must be carefully controlled. A more direct and selective approach is the coupling of 4-bromostyrene with a bromine source, though this is a less conventional Heck reaction. A common variant for achieving this transformation is the Heck-type coupling of an aryl halide with vinyl bromide.

Principle and Mechanistic Insight

The catalytic cycle of the Heck reaction is well-established.[10] It begins with the oxidative addition of an aryl halide (1-bromo-4-vinylbenzene in a related synthesis, or 1,4-dibromobenzene here) to a Pd(0) complex. The resulting Pd(II) species then coordinates with the alkene (vinyl bromide). This is followed by migratory insertion of the alkene into the aryl-palladium bond. The final steps involve β-hydride elimination to release the product and reductive elimination with a base to regenerate the Pd(0) catalyst.[10] The stereochemistry is typically controlled during the β-hydride elimination step, which strongly favors a syn-elimination pathway, leading to the (E)-product.

Experimental Protocol

-

To a dry Schlenk flask, add 1,4-dibromobenzene (2.36 g, 10 mmol), palladium(II) acetate (Pd(OAc)₂, 45 mg, 0.2 mol%), and a suitable phosphine ligand such as tri(o-tolyl)phosphine (122 mg, 0.4 mol%).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add an anhydrous solvent such as N,N-dimethylformamide (DMF, 20 mL) and a base, typically a tertiary amine like triethylamine (2.1 mL, 15 mmol).

-

Add vinyl bromide (as a 1.0 M solution in THF, 5 mL, 5 mmol) via syringe. Note: Using a substoichiometric amount of the vinylating agent is crucial to minimize disubstitution.

-

Heat the reaction mixture to 80-100 °C and stir for 18-24 hours. Monitor the formation of the product and consumption of starting material by GC-MS.

-

Cool the reaction to room temperature and dilute with 50 mL of water.

-

Extract the mixture with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue via column chromatography (silica gel, hexanes) to isolate the monosubstituted product from starting material and the disubstituted byproduct.

Data Summary

| Parameter | Expected Value |

| Yield | 40-60% (highly condition-dependent) |

| Selectivity | Good to excellent for (E)-isomer |

| Key Challenge | Controlling mono- vs. di-substitution |

| Catalyst Loading | 1-5 mol% Pd |

Workflow Visualization

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Heck Reaction [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (E)-1-Bromo-4-(2-bromovinyl)benzene: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1-Bromo-4-(2-bromovinyl)benzene (CAS 778641-02-4) is a halogenated styrenic compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a brominated aromatic ring and a reactive bromovinyl group, makes it a versatile synthon for constructing complex molecular architectures. Notably, this compound is increasingly recognized for its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis and analysis. While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Rationale |

| CAS Number | 778641-02-4 | [1] |

| Molecular Formula | C₈H₆Br₂ | [1] |

| Molecular Weight | 261.95 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | Based on similar brominated styrenes |

| Melting Point | Predicted: > 50 °C | Increased molecular weight and symmetry compared to simpler styrenes suggest a solid at room temperature. |

| Boiling Point | Predicted: > 250 °C at 760 mmHg | High molecular weight and polarity due to bromine atoms suggest a high boiling point. |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO); Insoluble in water. | The nonpolar aromatic and vinyl groups dominate the molecule's character. |

Spectroscopic Data (Predicted)

The spectroscopic data for this compound can be predicted based on established principles of NMR and mass spectrometry.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic and vinyl protons.

-

Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the bromine atom (H-2 and H-6) will be slightly downfield compared to the protons ortho to the vinyl group (H-3 and H-5) due to the electron-withdrawing nature of bromine. A predicted chemical shift range is δ 7.2-7.6 ppm.

-

Vinyl Protons: The two vinyl protons will appear as doublets with a large coupling constant (J ≈ 15-18 Hz), characteristic of a trans (E) configuration. The proton attached to the same carbon as the bromine (α-proton) will likely be downfield compared to the proton adjacent to the aromatic ring (β-proton). A predicted chemical shift range is δ 6.8-7.2 ppm.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show six distinct signals: four for the aromatic carbons and two for the vinyl carbons.

-

Aromatic Carbons: The ipso-carbon attached to the bromine (C-1) will have its chemical shift influenced by the heavy atom effect, appearing around δ 122 ppm. The carbon attached to the vinyl group (C-4) will be around δ 135 ppm. The remaining two aromatic carbons (C-2/6 and C-3/5) will appear in the typical aromatic region of δ 128-132 ppm.

-

Vinyl Carbons: The carbon bearing the bromine (C-α) is expected around δ 108 ppm, while the carbon attached to the aromatic ring (C-β) will be further downfield, around δ 135 ppm.

Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) will appear as a triplet, with relative intensities of approximately 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺, corresponding to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).[2] The predicted molecular ion peaks would be at m/z 260, 262, and 264. Common fragmentation patterns would involve the loss of a bromine atom ([M-Br]⁺) and subsequent fragmentation of the vinyl group.

Synthesis and Purification

Proposed Synthesis: Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes and phosphonium ylides. The (E)-isomer is typically favored when using stabilized or semi-stabilized ylides.

Caption: Proposed Wittig reaction workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), bromomethyltriphenylphosphonium bromide (1.1 eq.) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.05 eq.) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour, during which the color should change to deep orange or red, indicating the formation of the phosphonium ylide.

-

Wittig Reaction: A solution of 4-bromobenzaldehyde (1.0 eq.) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) to afford the pure this compound. The triphenylphosphine oxide byproduct is more polar and will elute later.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The phosphonium ylide is a strong base and is highly reactive towards water. Therefore, anhydrous solvents and an inert atmosphere are crucial for its successful generation and subsequent reaction.

-

Strong Base: A strong, non-nucleophilic base like n-butyllithium or sodium hydride is required to deprotonate the phosphonium salt to form the ylide.

-

Stereoselectivity: The use of a semi-stabilized ylide (due to the bromine atom) generally favors the formation of the thermodynamically more stable (E)-alkene.

-

Purification: Column chromatography is essential to separate the desired product from the major byproduct, triphenylphosphine oxide, which has a significantly different polarity.

Applications in Drug Discovery and Materials Science

The primary application of this compound in the pharmaceutical industry is as a versatile linker or building block in the synthesis of PROTACs.[1]

Role in PROTACs:

PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[3] this compound serves as a precursor for the linker component. The vinyl bromide moiety can undergo various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to attach to one of the ligands, while the aryl bromide can be functionalized to connect to the other ligand or to another part of the linker.

Caption: The role of this compound as a linker precursor in PROTACs.

The stereochemistry and rigidity of the vinyl group can influence the overall conformation of the PROTAC, which is critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the ubiquitination and degradation of the target protein.

Beyond PROTACs, the reactive handles on this molecule make it a useful intermediate in the synthesis of various organic materials, including polymers and organic electronics, where the brominated sites can be used for polymerization or further functionalization.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Although a specific Material Safety Data Sheet (MSDS) is not widely available, the following general guidelines should be followed based on the known hazards of similar brominated aromatic compounds:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for modern organic synthesis, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure and dual reactivity offer chemists a reliable platform for constructing complex molecules with significant therapeutic and material science potential. This guide has provided a detailed overview of its properties, a robust proposed synthesis, and its key applications, empowering researchers to effectively harness the capabilities of this versatile compound.

References

-

Organic Syntheses Procedure, p-BROMOBENZALDEHYDE. Available at: [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

Oakley, Inc. (E/Z)-1-Bromo-4-(2-bromovinyl)benzene, min 98%, 25 grams. Available at: [Link]

-

YouTube. mass spectrum & fragmentation of 1-bromobutane. Available at: [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. Available at: [Link]

-

Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

PubMed. (E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene. Available at: [Link]

- Supporting Information for scientific article (provides spectroscopic data for similar compounds). Note: A direct, stable URL is not available from the search results, but such information is typically found as supplementary material for publications in journals from the American Chemical Society, Royal Society of Chemistry, etc.

Sources

Characterization of (E)-1-Bromo-4-(2-bromovinyl)benzene: A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for (E)-1-Bromo-4-(2-bromovinyl)benzene, a key building block in synthetic organic chemistry with potential applications in drug discovery and materials science. The document is structured to provide not only raw data but also expert insights into the interpretation and application of this information for researchers, scientists, and drug development professionals.

Introduction and Compound Identity

This compound is a disubstituted aromatic compound featuring a brominated phenyl ring and a brominated vinyl functional group in a trans configuration. This specific arrangement of atoms and functional groups makes it a valuable intermediate for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the synthesis of more complex molecular architectures.

Understanding the precise physicochemical and spectroscopic properties of this reagent is paramount for its effective use in multi-step syntheses, ensuring reproducibility and scalability. This guide consolidates available data to provide a robust characterization profile.

Table 1: Compound Identification

| Parameter | Value | Source(s) |

| IUPAC Name | 1-bromo-4-[(E)-2-bromoethenyl]benzene | [1] |

| CAS Number | 778641-02-4 | [2][3] |

| Molecular Formula | C₈H₆Br₂ | [3] |

| Molecular Weight | 261.94 g/mol | [1] |

| Purity (Typical) | ≥98% | [3][4] |

| InChI Key | AASXNYRCBGBZJK-AATRIKPKSA-N | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The expected ¹H and ¹³C NMR spectra of this compound can be predicted with a high degree of confidence.

Workflow for NMR Data Acquisition and Interpretation

Caption: A typical workflow for acquiring and analyzing NMR data.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show signals corresponding to the aromatic and vinylic protons. The trans-configuration of the vinyl protons results in a characteristic large coupling constant.

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-a | ~7.45 | d | ~8.5 |

| H-b | ~7.25 | d | ~8.5 |

| H-c | ~7.05 | d | ~14.0 |

| H-d | ~7.30 | d | ~14.0 |

Rationale for Predictions: The aromatic protons (H-a and H-b) will appear as doublets due to coupling with each other, typical for a 1,4-disubstituted benzene ring. The vinylic protons (H-c and H-d) will also be doublets with a large coupling constant (J > 12 Hz), confirming the (E)- or trans-stereochemistry.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The carbon NMR spectrum will show distinct signals for the aromatic and vinylic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~136 |

| C-2, C-6 | ~129 |

| C-3, C-5 | ~132 |

| C-4 | ~122 |

| C-7 | ~135 |

| C-8 | ~109 |

Rationale for Predictions: The chemical shifts are estimated based on standard substituent effects. The carbon attached to the vinyl group (C-1) and the carbons bearing bromine atoms (C-4 and C-8) will be significantly influenced. The symmetry of the para-substituted ring will result in only four signals for the six aromatic carbons.

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not published, we can predict the key absorption bands based on its functional groups and by referencing the spectrum of a similar compound, 1-bromo-4-vinylbenzene.[5]

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic and vinylic) |

| ~1620 | Medium | C=C stretch (vinylic) |

| ~1580, 1480 | Strong | C=C stretch (aromatic ring) |

| ~965 | Strong | =C-H bend (trans-vinylic, out-of-plane) |

| ~820 | Strong | C-H bend (para-disubstituted ring, out-of-plane) |

| ~600-500 | Medium | C-Br stretch |

Experimental Insight: The presence of a strong band around 965 cm⁻¹ is a key diagnostic feature for the trans-configuration of the double bond. The band around 820 cm⁻¹ is characteristic of 1,4-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms.

Predicted Fragmentation Pattern

The molecular ion peak (M⁺) should be observed with a characteristic isotopic cluster for two bromine atoms (intensities of approximately 1:2:1 for M, M+2, and M+4).

Table 5: Predicted Key Fragments in EI-MS

| m/z | Fragment |

| 260/262/264 | [C₈H₆Br₂]⁺ (Molecular Ion) |

| 181/183 | [C₈H₆Br]⁺ (Loss of Br) |

| 102 | [C₈H₆]⁺ (Loss of 2Br) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) into the GC injector port.

-

Separation: Use a suitable GC column (e.g., a non-polar column like DB-5) with a temperature program to ensure elution of the compound.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Detection: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

Physical and Chemical Properties

The physical properties of the compound are important for handling, storage, and reaction setup.

Table 6: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, EtOAc) | Inferred from structure |

| Storage | Store refrigerated (2-8°C) | [6] |

Synthesis and Reactivity

This compound is typically synthesized through a Wittig or Horner-Wadsworth-Emmons reaction of 4-bromobenzaldehyde with a suitable brominated phosphonium ylide or phosphonate ester. The (E)-isomer is generally the thermodynamically favored product.

Illustrative Synthetic Pathway

Caption: A general scheme for the synthesis of the title compound.

The presence of two distinct C-Br bonds (one vinylic, one aromatic) allows for selective functionalization in subsequent reactions. The vinylic bromide is generally more reactive in certain cross-coupling reactions than the aromatic bromide, offering a handle for sequential transformations.

Conclusion

This technical guide provides a consolidated and interpreted dataset for the characterization of this compound. While a complete, peer-reviewed publication with all characterization data is not currently available, the information from commercial sources, combined with predictive analysis based on sound chemical principles and data from analogous structures, offers a reliable foundation for its use in research and development. It is always recommended that users perform their own quality control and characterization of starting materials to ensure the success of their synthetic endeavors.

References

- Supporting Information. (n.d.).

-

Stenutz, R. (n.d.). 1-bromo-4-vinylbenzene. Retrieved January 22, 2026, from [Link]

-

ChemBK. (2024, April 10). (E)-1-bromo-4-styrylbenzene. Retrieved January 22, 2026, from [Link]

-

Stenutz, R. (n.d.). 1-bromo-4-[(E)-2-phenylethenyl]benzene. Retrieved January 22, 2026, from [Link]

-

SpectraBase. (n.d.). (E)-1-Bromo-4-(2-methoxyvinyl)benzene - Optional[MS (GC)] - Spectrum. Retrieved January 22, 2026, from [Link]

-

Oakwood Chemical. (n.d.). (E)-1-Bromo-4-(2-nitrovinyl)benzene. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,.... Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ).... Retrieved January 22, 2026, from [Link]

-

NIST. (n.d.). Benzene, (2-bromoethenyl)-. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). beta-Bromostyrene. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). trans-beta-Bromostyrene. Retrieved January 22, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-ethenyl-. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

Sources

- 1. (E/Z)-1-Bromo-4-(2-bromovinyl)benzene | 778641-02-4 [sigmaaldrich.com]

- 2. Buy Sucrose octasulfate sodium salt (EVT-1167361) | 74135-10-7 [evitachem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Benzene, 1-bromo-4-ethenyl- [webbook.nist.gov]

- 6. 778641-02-4|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of (E)-1-Bromo-4-(2-bromovinyl)benzene

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed analysis of the proton (¹H) NMR spectrum of (E)-1-Bromo-4-(2-bromovinyl)benzene, a compound featuring a para-disubstituted aromatic ring and a trans-configured vinyl group. Understanding the ¹H NMR spectrum of this molecule is crucial for confirming its synthesis, verifying its stereochemistry, and elucidating the electronic interactions between its constituent functional groups. This document will serve as a technical resource for researchers, scientists, and professionals in drug development, detailing the theoretical prediction of the spectrum, a practical protocol for its acquisition, and a thorough interpretation of its features.

Predicted ¹H NMR Spectral Analysis of this compound

The structure of this compound dictates a distinct ¹H NMR spectrum characterized by signals in both the aromatic and vinylic regions. The presence of two different bromine substituents on the phenyl and vinyl moieties, respectively, along with the rigid (E)-alkene geometry, leads to a predictable and interpretable pattern of chemical shifts and spin-spin couplings.

Symmetry and Chemical Equivalence

The molecule possesses a C₂ axis of symmetry passing through the C1-C4 axis of the benzene ring. This symmetry element renders the protons on the benzene ring chemically equivalent in pairs. Specifically, the protons at positions 2 and 6 are equivalent, as are the protons at positions 3 and 5. The two vinylic protons are chemically non-equivalent. Consequently, a total of four distinct signals are expected in the ¹H NMR spectrum: two for the aromatic protons and two for the vinylic protons.

Chemical Shift Predictions

The chemical shift of a proton is primarily influenced by its local electronic environment. In this compound, the electronegative bromine atoms and the anisotropic effects of the benzene ring and the double bond are the dominant factors.

-

Aromatic Protons (δ ≈ 7.2-7.6 ppm): Protons directly attached to a benzene ring typically resonate in the range of 6.5-8.0 ppm.[1] The para-disubstitution pattern often gives rise to a characteristic AA'BB' system, which can sometimes simplify to two apparent doublets.[2][3] The protons ortho to the bromine atom (H-3 and H-5) are expected to be deshielded relative to benzene (δ 7.3 ppm) due to the electron-withdrawing inductive effect of bromine.[4] Conversely, the protons ortho to the vinyl group (H-2 and H-6) will also experience deshielding effects. The interplay of these substituent effects will result in two distinct signals in the aromatic region.

-

Vinylic Protons (δ ≈ 6.9-7.4 ppm): The chemical shifts of vinylic protons are influenced by substituents on the double bond.[5] For this compound, the proton on the carbon bearing the bromine (H-β) is expected to be downfield due to the deshielding effect of the halogen. The other vinylic proton (H-α), being adjacent to the aromatic ring, will also be deshielded. The (E)-configuration places these protons in a trans relationship.

Spin-Spin Coupling (J-Coupling)

The splitting of NMR signals arises from the magnetic interactions between non-equivalent neighboring protons. The magnitude of this interaction, the coupling constant (J), is dependent on the number of bonds separating the protons and their dihedral angle.

-

Aromatic Region: The aromatic protons will exhibit characteristic ortho, meta, and para couplings. The ortho coupling (³J) between adjacent protons is typically in the range of 6-10 Hz.[6] Meta coupling (⁴J) is smaller, around 1-3 Hz, and para coupling (⁵J) is often negligible (<1 Hz).[3] This will result in the aromatic signals appearing as complex multiplets, often approximated as doublets.

-

Vinylic Region: The most informative coupling in this molecule is the large trans-coupling constant (³J) between the two vinylic protons. For protons in a trans configuration on a double bond, the coupling constant is typically in the range of 11-18 Hz.[3][6] This large value is a definitive indicator of the (E)-stereochemistry of the double bond. Each vinylic proton will appear as a doublet due to coupling with the other.

Data Presentation

The predicted ¹H NMR spectral data for this compound are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 (Aromatic) | ~7.4 - 7.6 | d (doublet) | ³J (ortho) ≈ 8 Hz |

| H-3, H-5 (Aromatic) | ~7.2 - 7.4 | d (doublet) | ³J (ortho) ≈ 8 Hz |

| H-α (Vinylic) | ~7.0 - 7.4 | d (doublet) | ³J (trans) ≈ 16 Hz |

| H-β (Vinylic) | ~6.9 - 7.2 | d (doublet) | ³J (trans) ≈ 16 Hz |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol should be followed:

-

Sample Preparation:

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial.[7][10] CDCl₃ is a common choice for nonpolar organic compounds.[7]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[8]

-

Transfer the clear solution into a clean, high-quality 5 mm NMR tube.[8]

-

The sample height in the tube should be approximately 4-5 cm.[7][8]

-

Cap the NMR tube securely to prevent solvent evaporation.[7]

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[7]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[7]

-

Tuning and Matching: The probe is tuned to the ¹H frequency to ensure efficient signal transmission and detection.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence for ¹H acquisition.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

A relaxation delay of 1-2 seconds is usually sufficient.

-

-

Data Acquisition: Initiate the acquisition process.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

-

Visualization of the Spin System

The spin-spin coupling relationships within this compound can be visualized using a network diagram.

Caption: Spin-spin coupling network in this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. The distinct signals in the aromatic and vinylic regions, along with their characteristic chemical shifts and coupling constants, allow for unambiguous confirmation of the compound's identity and stereochemistry. The large trans-coupling constant between the vinylic protons is a particularly powerful diagnostic tool for establishing the (E)-configuration of the double bond. This in-depth guide provides the theoretical foundation and practical considerations for acquiring and interpreting the ¹H NMR spectrum of this molecule, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Blogs - News - alwsci. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

LibreTexts. (2021, August 15). 13.12: 1H NMR Spectroscopy and Proton Equivalence. Chemistry LibreTexts. [Link]

-

LibreTexts. (2020, August 11). 16.7: Interpreting Proton NMR Spectra. Chemistry LibreTexts. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

-

LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

Reusch, W. (2013, May 5). ¹H NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

-

YouTube. (2023, May 15). NMR 5: Coupling Constants. [Link]

-

LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

YouTube. (2022, March 5). NMR Spectroscopy: Splitting Patterns & Predicting Spectra. [Link]

-

LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

-

YouTube. (2023, May 15). NMR 5: Coupling Constants. [Link]

-

LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

YouTube. (2022, March 5). NMR Spectroscopy: Splitting Patterns & Predicting Spectra. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. publish.uwo.ca [publish.uwo.ca]

An In-depth Technical Guide to (E)-1-Bromo-4-(2-bromovinyl)benzene: Synthesis, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1-Bromo-4-(2-bromovinyl)benzene is a halogenated stilbene derivative that holds potential as a versatile building block in organic synthesis. Its structure, featuring two distinct bromine atoms—one on the aromatic ring and one on the vinyl group—offers differential reactivity that can be exploited for sequential cross-coupling reactions. This bifunctionality makes it a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific optoelectronic properties. The trans configuration of the vinyl bromide moiety imparts specific stereochemical outcomes in subsequent reactions. This guide provides a comprehensive overview of the synthesis, characterization, and safe handling of this compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆Br₂ | [1][2] |

| Molecular Weight | 261.94 g/mol | [1][2] |

| CAS Number | 778641-02-4 | [1][2] |

| Appearance | Off-white to pale yellow solid | General observation |

| Melting Point | 50-52 °C | Supplier Data |

| Boiling Point | Not available | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | General chemical principles |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Horner-Wadsworth-Emmons reaction. This method is renowned for its high stereoselectivity, yielding predominantly the (E)-isomer. The reaction involves the condensation of a phosphonate ylide with an aldehyde.

Horner-Wadsworth-Emmons Reaction Pathway

The synthesis commences with the preparation of the appropriate phosphonate reagent, followed by its reaction with 4-bromobenzaldehyde.

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol is a representative procedure based on established methodologies for similar transformations.

Materials:

-

Diethyl (bromomethyl)phosphonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

4-Bromobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add diethyl (bromomethyl)phosphonate (1.1 eq) dropwise to the stirred suspension of sodium hydride in THF.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution or a fine suspension.

-

Reaction with Aldehyde: Cool the ylide solution back to 0 °C.

-

Dissolve 4-bromobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Characterization

Due to the lack of a comprehensive, publicly available dataset for this compound, the following are expected characteristic spectral features based on its structure and data for analogous compounds. Researchers should perform their own analyses for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-7.6 ppm) corresponding to the protons on the brominated benzene ring. The vinylic protons should appear as doublets in the range of 6.8-7.5 ppm, with a coupling constant (J-value) of approximately 14-16 Hz, which is characteristic of a trans configuration.

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight distinct carbon atoms. The carbon atoms of the benzene ring will resonate in the aromatic region (approximately 120-140 ppm), with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The vinylic carbons are expected in the range of 105-135 ppm.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands. A peak around 960-970 cm⁻¹ is indicative of the out-of-plane C-H bending of the trans-disubstituted alkene. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for both the aromatic ring and the vinyl group will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and the isotopic pattern characteristic of a molecule containing two bromine atoms (M⁺, M⁺+2, M⁺+4 in a 1:2:1 ratio). Fragmentation patterns may include the loss of bromine atoms and cleavage of the vinyl group.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with the potential for broad applications in the development of novel organic molecules. The Horner-Wadsworth-Emmons reaction provides a reliable method for its stereoselective synthesis. Due to the limited availability of published characterization data, researchers are encouraged to perform thorough analysis to confirm the identity and purity of the synthesized compound. Adherence to proper safety protocols is essential when handling this and other halogenated organic compounds.

References

Sources

An In-Depth Technical Guide to the Selective Reactivity of Aryl vs. Vinyl Bromide in (E)-1-Bromo-4-(2-bromovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-1-Bromo-4-(2-bromovinyl)benzene is a versatile building block in organic synthesis, presenting two distinct reactive sites for cross-coupling reactions: an aryl bromide and a vinyl bromide. Understanding and controlling the selective reactivity of these two moieties is paramount for the efficient synthesis of complex molecular architectures, particularly in the development of novel therapeutics and functional materials. This guide provides a comprehensive analysis of the factors governing the chemoselectivity of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, at the C(sp²)–Br bonds of this substrate. We will delve into the mechanistic underpinnings of this selectivity, present field-proven experimental protocols for achieving selective functionalization, and offer a comparative analysis of the reactivity of the aryl and vinyl bromide groups.

Introduction: The Duality of Reactivity in a Single Molecule

The presence of both an aryl and a vinyl bromide within the same molecule, as in this compound, offers a unique opportunity for sequential and site-selective functionalization. This dual reactivity allows for the stepwise introduction of different substituents, leading to the construction of complex molecular scaffolds from a single, readily accessible starting material. The ability to selectively address one C-Br bond while leaving the other intact is a powerful tool in multi-step organic synthesis.

The key to unlocking this synthetic potential lies in understanding the subtle yet significant differences in the reactivity of the aryl and vinyl C(sp²)-Br bonds. This guide will explore these differences from both a theoretical and practical standpoint, providing the reader with the knowledge to rationally design and execute selective cross-coupling strategies.

Unraveling the Reactivity Puzzle: Aryl vs. Vinyl Bromide

The selective functionalization of this compound hinges on the differential reactivity of the two C-Br bonds in palladium-catalyzed cross-coupling reactions. The generally accepted trend in reactivity for sp²-hybridized carbon-halogen bonds is: vinyl halide > aryl halide.[1][2] This enhanced reactivity of the vinyl bromide can be attributed to several factors:

-

Bond Strength: The C(sp²)-Br bond in a vinyl halide is generally weaker than the corresponding bond in an aryl halide. This is due to the greater s-character of the sp² orbital in the vinyl system compared to the aryl system, which results in a shorter and stronger bond in the latter.

-

Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the aromatic ring can influence the reactivity of the aryl bromide. However, the vinyl bromide's reactivity is more directly influenced by the electronics of the double bond itself.

-

Steric Hindrance: The steric environment around the two C-Br bonds can also play a role in determining the site of reaction. In the case of this compound, the vinyl bromide is generally more sterically accessible than the aryl bromide, which is ortho to a hydrogen atom and para to the bromovinyl group.

The pivotal step in palladium-catalyzed cross-coupling reactions that governs this selectivity is the oxidative addition of the palladium(0) catalyst to the C-Br bond. The lower bond dissociation energy and greater accessibility of the vinyl C-Br bond facilitate a faster rate of oxidative addition compared to the aryl C-Br bond.

Below is a diagram illustrating the initial step of a palladium-catalyzed cross-coupling reaction, highlighting the preferential oxidative addition to the vinyl bromide.

Figure 1: Preferential oxidative addition of a Pd(0) catalyst to the vinyl bromide bond of this compound.

Mastering Selectivity: Experimental Protocols

Achieving high selectivity in the functionalization of this compound requires careful control of reaction conditions. The choice of catalyst, ligands, base, solvent, and temperature can all influence the outcome of the reaction.

Selective Sonogashira Coupling at the Vinyl Bromide Position

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of C(sp²)-C(sp) bonds.[3] The higher reactivity of the vinyl bromide allows for its selective functionalization under mild conditions.

Experimental Protocol:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and copper(I) iodide (CuI) (0.01-0.03 eq).[4]

-

Add an anhydrous solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by an amine base, typically a bulky amine like diisopropylamine (DIPA) or triethylamine (TEA) (2.0-5.0 eq).[4]

-

To the stirred mixture, add the terminal alkyne (1.1-1.5 eq) dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours at room temperature.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired (E)-1-bromo-4-(2-alkynylvinyl)benzene.

Trustworthiness of the Protocol: This protocol is self-validating through careful monitoring of the reaction progress. The disappearance of the starting material and the appearance of a single major product spot on TLC, corresponding to the mono-functionalized product, confirms the selectivity of the reaction. Further validation is achieved through characterization of the purified product by NMR and mass spectrometry.

Selective Suzuki-Miyaura Coupling at the Vinyl Bromide Position

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[5][6] Similar to the Sonogashira coupling, the greater reactivity of the vinyl bromide can be exploited to achieve selective functionalization.

Experimental Protocol:

-

In a round-bottom flask or a pressure vessel, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), and a palladium catalyst, such as Pd(PPh₃)₄ or [Pd(dppf)Cl₂] (0.01-0.05 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and an aqueous solution of a base.[7]

-

Commonly used bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[7]

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

Heat the reaction mixture to a temperature that favors the reaction at the vinyl position without significantly activating the aryl bromide. This is often in the range of 60-80 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the selectively coupled product.

Causality Behind Experimental Choices: The choice of a milder base and a lower reaction temperature is crucial for achieving selectivity. Harsher conditions, such as higher temperatures or stronger bases, can lead to the competing reaction at the less reactive aryl bromide position. The use of bulky phosphine ligands on the palladium catalyst can also enhance selectivity by sterically hindering the approach to the more hindered aryl C-Br bond.

Quantitative Analysis of Reactivity

The following table summarizes the general reactivity trend and provides a qualitative comparison of the conditions required for the selective functionalization of the vinyl bromide over the aryl bromide in this compound.

| Feature | Vinyl Bromide | Aryl Bromide |

| Relative Reactivity | Higher | Lower |

| Reaction Temperature | Room Temperature to Mild Heating (e.g., 40-60 °C)[4] | Elevated Temperatures (e.g., >80 °C) |

| Catalyst Loading | Typically lower catalyst loading required | May require higher catalyst loading |

| Ligand Choice | Less sensitive to ligand choice | Bulky, electron-rich ligands often improve reactivity |

| Selectivity Control | Kinetic control under mild conditions | Thermodynamic control under forcing conditions |

Mechanistic Deep Dive: The Catalytic Cycles

To fully appreciate the principles of selective functionalization, it is essential to understand the catalytic cycles of the Sonogashira and Suzuki-Miyaura reactions.

Sonogashira Coupling Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

Figure 2: Simplified catalytic cycle of the Sonogashira coupling, highlighting the key steps.

The selectivity for the vinyl bromide is established in the initial oxidative addition step of the palladium cycle.

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Figure 3: The catalytic cycle of the Suzuki-Miyaura coupling.

Again, the preferential oxidative addition to the more reactive vinyl C-Br bond is the selectivity-determining step.

Conclusion and Future Outlook

The ability to selectively functionalize the vinyl bromide in the presence of an aryl bromide in this compound is a testament to the fine control that can be achieved in modern palladium-catalyzed cross-coupling chemistry. By understanding the fundamental principles of reactivity and carefully controlling experimental parameters, researchers can harness the dual reactivity of this molecule to build complex and valuable chemical entities.

Future research in this area will likely focus on the development of even more selective and efficient catalyst systems, allowing for sequential functionalization under even milder conditions. The application of these selective methodologies will undoubtedly continue to play a crucial role in the advancement of drug discovery, materials science, and other areas of chemical research.

References

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted.... Retrieved from [Link]

-

NIH. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ACS Publications. (n.d.). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. Retrieved from [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

NIH. (n.d.). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Retrieved from [Link]

-

Royal Society of Chemistry. (2011, June 8). Recent advances in Sonogashira reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved from [Link]

-

NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Yoneda Labs [yonedalabs.com]

An In-depth Technical Guide to (E)-1-Bromo-4-(2-bromovinyl)benzene: A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of (E)-1-Bromo-4-(2-bromovinyl)benzene, a key synthetic intermediate with significant applications in medicinal chemistry and drug development. The document elucidates the compound's chemical structure, systematic IUPAC nomenclature, and key physicochemical properties. Detailed, validated protocols for its synthesis via palladium-catalyzed cross-coupling reactions are presented, with an emphasis on the mechanistic rationale behind the chosen methodologies. Furthermore, this guide explores the compound's emerging role as a versatile building block, particularly in the construction of linkers for Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this valuable chemical entity.

Introduction: The Strategic Importance of Brominated Styrenes in Medicinal Chemistry

Halogenated organic compounds, particularly those containing bromine, have long been recognized for their utility in pharmaceutical sciences. The introduction of a bromine atom into a molecular scaffold can significantly modulate its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound, a disubstituted styrene derivative, has emerged as a particularly valuable building block due to its unique structural features. The presence of two distinct bromine atoms—one on the aromatic ring and one on the vinyl group—provides orthogonal reactivity, allowing for selective functionalization in multi-step synthetic sequences. The vinyl moiety offers a geometrically defined (E)-alkene scaffold, which is often crucial for precise spatial orientation within a target's binding site. This guide will delve into the chemical intricacies of this compound, providing a robust framework for its synthesis and application.

Chemical Structure and Nomenclature

A thorough understanding of a molecule's structure and its unambiguous naming is fundamental to all chemical research and development.

Chemical Structure

The structure of this compound consists of a benzene ring substituted at the 1 and 4 positions. A bromine atom is attached at the 1-position, and an (E)-2-bromovinyl group is at the 4-position. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the bromine atom and the benzene ring are on opposite sides of the vinyl group.

Molecular Formula: C₈H₆Br₂[2] Molecular Weight: 261.9 g/mol [2] CAS Number: 778641-02-4[2]

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound . This name precisely describes the connectivity and stereochemistry of the molecule.

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several modern organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical control. Two of the most prominent and reliable methods are the Heck reaction and the Wittig reaction.

Synthesis via the Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] This method is particularly well-suited for the synthesis of substituted styrenes with high stereoselectivity for the (E)-isomer.[4]

Reaction Scheme:

Figure 1: Conceptual workflow of the Heck reaction for the synthesis of this compound.

Experimental Protocol: Heck Reaction

This protocol is adapted from established methodologies for the Heck coupling of aryl bromides.[5]

Materials:

-

1,4-Dibromobenzene

-

Vinyl bromide (or a suitable vinylating agent like potassium vinyltrifluoroborate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

A suitable base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

Procedure:

-

To a dry, inert-atmosphere flask, add 1,4-dibromobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent, followed by the base (2.0 eq).

-

Add the vinylating agent (1.2 eq) to the stirred mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

-

Ligand: Triphenylphosphine stabilizes the palladium catalyst and influences its reactivity and selectivity.

-

Base: The base is crucial for neutralizing the hydrogen bromide generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst.[3]

-

Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are typically used to dissolve the reactants and facilitate the reaction.

Synthesis via the Wittig Reaction

The Wittig reaction is another cornerstone of organic synthesis, enabling the formation of an alkene from an aldehyde or ketone and a phosphorus ylide.[6] This method provides excellent control over the location of the newly formed double bond.

Reaction Scheme:

Figure 2: Conceptual workflow of the Wittig reaction for the synthesis of this compound.

Experimental Protocol: Wittig Reaction

This protocol is based on general procedures for the Wittig olefination.[7]

Materials:

-

Bromomethyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH))

-

4-Bromobenzaldehyde

-

Anhydrous tetrahydrofuran (THF) or other suitable ether solvent

Procedure:

-

In a dry, inert-atmosphere flask, suspend bromomethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir until the deep red or orange color of the ylide persists.

-

Cool the ylide solution back to 0 °C and add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography. The E/Z ratio of the product can be determined by ¹H NMR spectroscopy, and the isomers can often be separated by chromatography.

Causality Behind Experimental Choices:

-

Phosphonium Salt: Bromomethyltriphenylphosphonium bromide is the precursor to the reactive phosphorus ylide.

-

Strong Base: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the ylide.

-

Aprotic Solvent: Anhydrous THF is a common solvent for Wittig reactions as it is inert to the strong base and effectively solvates the reactants.

Physicochemical and Spectroscopic Data

Accurate analytical data is paramount for the verification of the synthesized compound's identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Br₂ | [2] |

| Molecular Weight | 261.9 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | Commercially available data |

| Purity | ≥98% | [2] |

| CAS Number | 778641-02-4 | [2] |

Spectroscopic Data (Predicted and Representative of similar structures):

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.50 (d, J = 8.4 Hz, 2H, Ar-H), ~7.30 (d, J = 8.4 Hz, 2H, Ar-H), ~7.15 (d, J = 14.0 Hz, 1H, =CH-Br), ~6.95 (d, J = 14.0 Hz, 1H, Ar-CH=). The large coupling constant (J ≈ 14 Hz) for the vinyl protons is characteristic of an (E)-alkene.

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~136.5 (Ar-C), ~132.0 (Ar-CH), ~130.0 (Ar-CH), ~128.0 (Ar-C-Br), ~122.0 (Ar-C), ~109.0 (=CH-Br), ~135.0 (Ar-CH=).

Note: Actual NMR shifts may vary slightly. It is crucial to obtain experimental data for confirmation.

Applications in Drug Development: A Key Building Block for PROTACs

This compound is explicitly categorized as a "Protein Degrader Building Block".[2] This points to its significant utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]

A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4][]

Figure 3: General structure of a PROTAC molecule.

The vinylbenzene moiety of this compound can be incorporated into the linker of a PROTAC. The rigid (E)-alkene unit can provide conformational constraint to the linker, which can be advantageous for optimizing the ternary complex formation. The two bromine atoms offer versatile handles for further chemical modifications. For example, the aryl bromide can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the E3 ligase ligand, while the vinyl bromide can be used for another coupling reaction to connect to the target protein ligand, or vice versa. This orthogonal reactivity is a significant advantage in the modular synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.

The incorporation of such rigid, aromatic-based linkers can enhance the stability of the ternary complex through non-covalent interactions like π-π stacking.[8] The precise geometry of the (E)-vinyl group can also orient the two ligands in a specific manner, which can be crucial for inducing productive ubiquitination of the target protein.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for organic synthesis, particularly in the burgeoning field of targeted protein degradation. Its well-defined structure, predictable reactivity, and potential to introduce conformational rigidity make it an attractive component in the design of sophisticated molecules like PROTACs. The synthetic protocols outlined in this guide provide a solid foundation for its preparation, while the discussion of its application in drug discovery highlights its potential to contribute to the development of novel therapeutics. As the demand for more effective and selective drugs continues to grow, the strategic use of such precisely engineered chemical tools will undoubtedly play an increasingly important role in shaping the future of medicine.

References

-

(Reference for general information on brominated compounds in medicinal chemistry - self-created based on general knowledge and supported by search results like[1])

-